molecular formula C24H31F3N2O2 B1255297 1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol

1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol

Cat. No. B1255297
M. Wt: 436.5 g/mol
InChI Key: RHHUEMKHXMZVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Antidepressant Activity Research

  • Researchers synthesized several compounds structurally related to the chemical , focusing on their potential antidepressant activity. These compounds, characterized by spectral and elemental analyses, demonstrated activities similar to fluoxetine, a known antidepressant, in tests for antireserpine and anorexigenic activities (Kumar et al., 2004).

Neuroprotective Agent Development

  • A related compound, identified through a structure-activity relationship program, was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound, showing promise as a neuroprotective agent, could potentially protect neurons from glutamate toxicity without the side effects commonly associated with other NMDA antagonists (Chenard et al., 1995).

Cannabinoid Receptor Research

  • A novel cannabinoid receptor ligand was discovered, exhibiting partial agonist properties at cannabinoid CB1/CB2 receptors. This compound demonstrated significant antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain (de Vry et al., 2004).

Beta-Adrenoceptor Research

  • CGP 20712 A, a specific β1-adrenoceptor antagonist, was developed to aid in the quantitation of β1- and β2-adrenoceptors. This compound proved to be a valuable tool in differentiating between these receptor subtypes in various tissues (Dooley et al., 1986).

Neuroleptic Agent Development

  • A series of compounds, including phenyl-4-piperidinylmethanones, were synthesized and evaluated for neuroleptic activity. These compounds, displaying potent neuroleptic properties, were found to have a long duration of action, suggesting their potential use in treating psychiatric disorders (Boswell et al., 1978).

Glycine Transporter Research

  • Novel glycine transporter 1 inhibitors were identified, showcasing their potential in CNS drug development. These inhibitors exhibited potent inhibitory activity and favorable pharmacokinetic profiles, representing a significant advancement in this area of research (Yamamoto et al., 2016).

properties

Product Name

1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol

Molecular Formula

C24H31F3N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

1-piperidin-1-yl-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]propan-2-ol

InChI

InChI=1S/C24H31F3N2O2/c25-24(26,27)21-8-4-19(5-9-21)12-13-28-16-20-6-10-23(11-7-20)31-18-22(30)17-29-14-2-1-3-15-29/h4-11,22,28,30H,1-3,12-18H2

InChI Key

RHHUEMKHXMZVIG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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